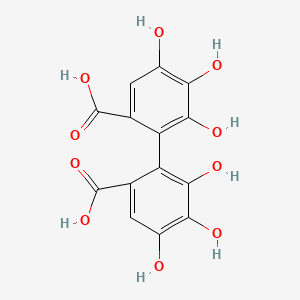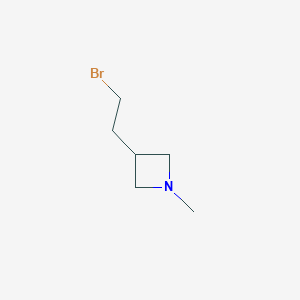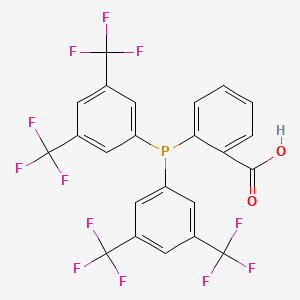
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid is a complex organic compound characterized by the presence of trifluoromethyl groups and a phosphino group attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)phenylboronic acid, which is then subjected to various coupling reactions to introduce the phosphino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphino group to phosphine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield phosphine oxides, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism by which 2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in catalysis .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- Bis(3,5-di(trifluoromethyl)phenyl)phosphine
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid stands out due to its combination of trifluoromethyl groups and a phosphino group attached to a benzoic acid moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in catalysis and coordination chemistry .
Propiedades
Fórmula molecular |
C23H11F12O2P |
|---|---|
Peso molecular |
578.3 g/mol |
Nombre IUPAC |
2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylbenzoic acid |
InChI |
InChI=1S/C23H11F12O2P/c24-20(25,26)11-5-12(21(27,28)29)8-15(7-11)38(18-4-2-1-3-17(18)19(36)37)16-9-13(22(30,31)32)6-14(10-16)23(33,34)35/h1-10H,(H,36,37) |
Clave InChI |
BBPBPXKSXPEJEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


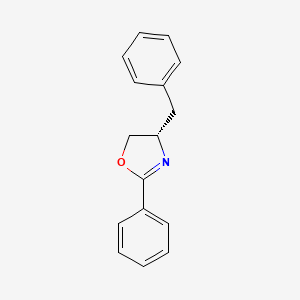

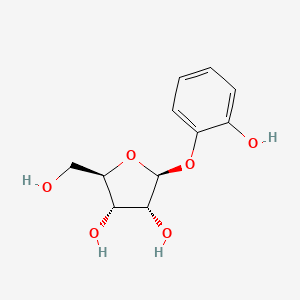
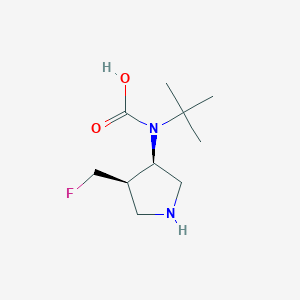

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
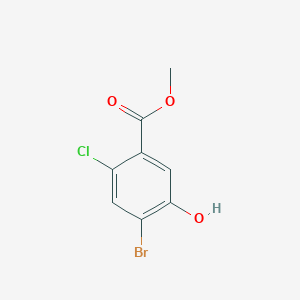
![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)

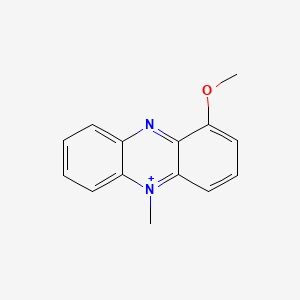

![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)
